Cytotoxic Potency Profile in Human Lung Adenocarcinoma (A549) Cells
In a direct comparative cytotoxicity assay against the A549 human lung adenocarcinoma cell line, Coronarin E was less potent than its closely related structural analogs, Isocoronarin D and Coronarin D methyl ether. The study, which isolated all four compounds from the same plant source, provides a clean head-to-head comparison under identical assay conditions. Coronarin E exhibited an IC50 value of 0.68 μM, while Isocoronarin D and Coronarin D methyl ether showed IC50 values of 0.52 μM and 0.59 μM, respectively. All compounds were more potent than the standard chemotherapeutic doxorubicin (IC50 0.92 μM) in this assay, but the differential within the labdane series highlights the impact of specific structural features on potency. [1]
| Evidence Dimension | Cytotoxic potency (IC50) |
|---|---|
| Target Compound Data | 0.68 μM |
| Comparator Or Baseline | Isocoronarin D (0.52 μM), Coronarin D methyl ether (0.59 μM), Isocoronarin D C-14 epimer (1.22 μM), Doxorubicin (0.92 μM) |
| Quantified Difference | Coronarin E is 1.31-fold less potent than Isocoronarin D and 1.15-fold less potent than Coronarin D methyl ether. |
| Conditions | In vitro cytotoxicity assessed by MTT assay against human lung adenocarcinoma (A549) cell line. |
Why This Matters
This data provides a precise quantitative basis for selecting the appropriate labdane diterpene for lung cancer research; Coronarin E is a less potent, but still cytotoxic, option compared to its immediate structural neighbors, which may be preferable for certain dose-response or mechanistic studies where higher potency is not desired.
- [1] Santhi Subramanyan et al. Antiproliferative labdane diterpenes from the rhizomes of Hedychium flavescens Carey ex Roscoe. Chem Biol Drug Des. 2021 Oct;98(4):501-506. View Source
